rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, trans
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Overview
Description
rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, trans: is a synthetic organic compound that belongs to the class of azido piperidines This compound is characterized by the presence of an azido group (-N₃) attached to the piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate typically begins with commercially available starting materials such as tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate.
Azidation Reaction: The key step involves the conversion of the amino group to an azido group. This can be achieved using reagents such as sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While the compound is primarily synthesized for research purposes, scaling up the production involves optimizing the reaction conditions to ensure safety and efficiency. This includes controlling the temperature, pressure, and reaction time to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for azidation reactions.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for reduction reactions.
Copper(I) Catalysts: Used in cycloaddition reactions.
Major Products Formed:
Amino Derivatives: Formed through reduction of the azido group.
Triazole Derivatives: Formed through cycloaddition reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Click Chemistry: The azido group is a key functional group in click chemistry, facilitating the formation of triazoles.
Biology and Medicine:
Drug Development:
Bioconjugation: Used in the labeling and modification of biomolecules.
Industry:
Materials Science: Used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate is primarily based on the reactivity of the azido group. The azido group can undergo various chemical transformations, enabling the compound to participate in a wide range of chemical reactions. These transformations often involve the formation of reactive intermediates that can interact with other molecules, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate: The amino precursor to the azido compound.
tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, cis: The cis isomer of the compound.
Uniqueness:
Azido Group: The presence of the azido group distinguishes rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate from its amino counterpart, providing unique reactivity and applications.
Trans Configuration: The trans configuration of the compound affects its chemical properties and reactivity compared to the cis isomer.
This detailed overview provides a comprehensive understanding of rac-tert-butyl (3R,4R)-4-azido-3-hydroxypiperidine-1-carboxylate, trans, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
859854-74-3 |
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Molecular Formula |
C10H18N4O3 |
Molecular Weight |
242.3 |
Purity |
95 |
Origin of Product |
United States |
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